![molecular formula C14H14N4O3 B1207385 1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Scientific Research Applications
PET Imaging of Microglia
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide has been utilized in the development of PET radiotracers for imaging microglia, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This compound, referenced as [11C]CPPC, is significant for studying neuroinflammation, which is a key feature in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. Its use allows noninvasive imaging of reactive microglia and disease-associated microglia, enhancing our understanding of neuroinflammation and aiding the development of new therapeutics targeting CSF1R (Horti et al., 2019).
Synthesis of Heterocycles
The compound has been involved in the synthesis of various N,S-containing heterocycles, which are crucial in medicinal chemistry. For example, Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate reacts with primary amines and formaldehyde to form tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of the compound in synthetic chemistry (Dotsenko et al., 2012).
Muscarinic Receptor Agonists
The synthesis of furanyl and oxazolyl N-substituted piperidine and imidazoline salts as potential agonists of M1 muscarinic receptors has been explored using related chemical structures. These compounds play a significant role in the development of drugs targeting the central nervous system (Aguado et al., 2007).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Similar to the first application, this compound has been used in the synthesis of a fluorine-18-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This advancement is particularly crucial in understanding neuroinflammation in neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
properties
Product Name |
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c15-8-10-14(18-5-3-9(4-6-18)12(16)19)21-13(17-10)11-2-1-7-20-11/h1-2,7,9H,3-6H2,(H2,16,19) |
InChI Key |
GIAVKNUIFAOEHQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



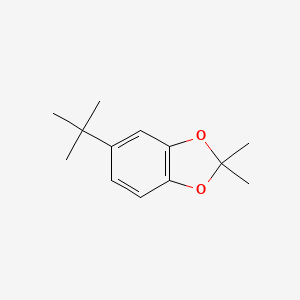
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
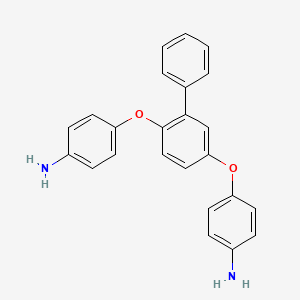
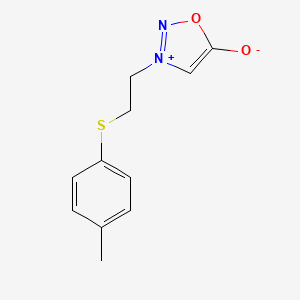


![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
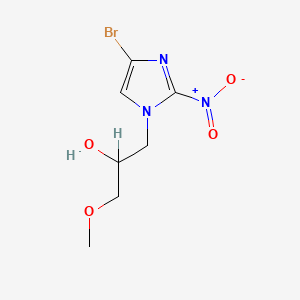
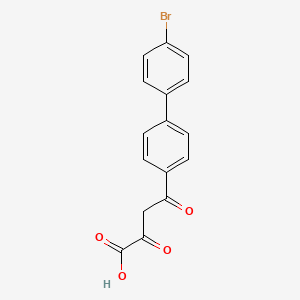

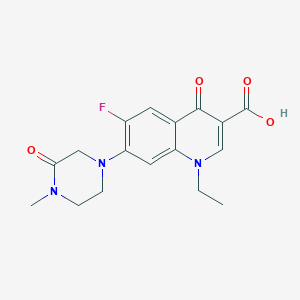
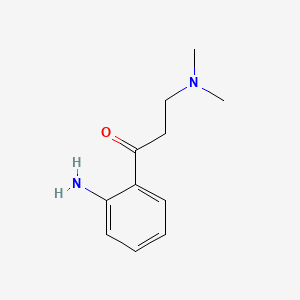

![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)